

Stability and Storage of 5-MTHF-13C6: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C6

Cat. No.: B15136499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6). The information presented is critical for ensuring the integrity of this isotopically labeled compound in research and development settings. The stability of 5-MTHF-13C6 is comparable to its unlabeled counterpart, 5-MTHF, as carbon-13 is a stable isotope that does not significantly impact the molecule's chemical properties.

Core Stability Profile

5-MTHF is a biologically active form of folate that is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are oxygen, temperature, and light.^[1] Oxidation is the main degradation pathway.^[1]

General Storage Recommendations

To ensure the long-term stability of 5-MTHF-13C6, it is recommended to store the compound in a solid, crystalline form under the following conditions:

Parameter	Recommendation	Source
Temperature	Freezer (-20°C or lower)	[2]
Atmosphere	Inert gas (e.g., Nitrogen or Argon)	[3]
Light	Protected from light (e.g., in an amber vial)	[1]
Moisture	Protect from moisture	

When stored as a solid at -20°C and protected from light and air, 5-MTHF-13C6 is expected to be stable for extended periods. One study on the calcium salt of 5-MTHF demonstrated stability for up to 48 months at 40°C when stored in a crystalline form.[\[4\]](#)

Quantitative Stability Data

The following tables summarize quantitative data on the stability of 5-MTHF under various conditions.

Table 1: Stability of 5-MTHF in Solution at Various Temperatures

Temperature	Matrix	Duration	pH	Initial Concentration	Retention Rate (%)	Source
85°C	0.1 M Phosphate Buffer	15 min	7	Not specified	72.86 ± 2.15 (dark, N2)	[1]
100°C	0.1 M Phosphate Buffer	15 min	7	Not specified	42.76 ± 3.19 (dark, N2)	
37°C	0.1 M Phosphate Buffer	15 min	6.7	Not specified	Not specified	[5]
25°C	Tris Buffer	20.7 hours (half-life)	7.2	Not specified	50	[5]
22°C	TBAP Buffer	16.2 hours (half-life)	Not specified	Not specified	50	[5]

Table 2: Long-Term Storage Stability of 5-MTHF

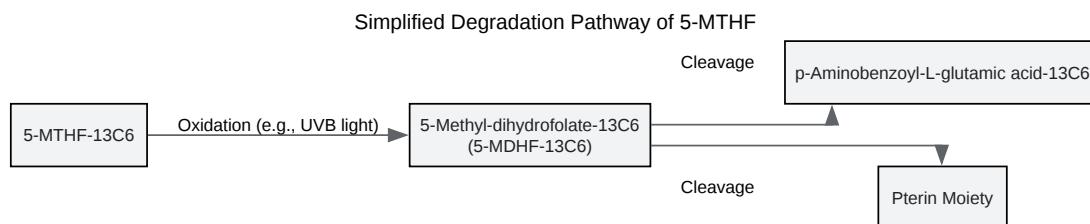

Temperature	Matrix	Duration	Atmosphere	Finding	Source
-60 ± 5°C	Homogenized Fruits & Vegetables	12 months	Darkness	No change in 5MTHF content detected	[6]
-20°C	Human Serum	3 months	Not specified	Significant decrease in total folate (~5%)	[2]
-70°C	Human Plasma	48 months	Not specified	Stable	[7]

Table 3: Influence of Oxygen and Light on 5-MTHF Stability in Solution (85°C for 15 min, pH 7)

Condition	Retention Rate (%)	Source
Light	58.45 ± 1.16	[1]
Dark	72.86 ± 2.15	[1]
Air (Dark)	17.29 ± 1.24	
Nitrogen (Dark)	72.86 ± 2.15	[1]

Degradation Pathway

The primary degradation of 5-MTHF involves oxidation. Under exposure to UV radiation, particularly UVB, 5-MTHF is first oxidized to 5-methyltetrahydrofolate (5-MTHF). Continued irradiation leads to the cleavage of the molecule, forming p-aminobenzoyl-L-glutamic acid (pABG) and a pterin remnant. In serum, an oxidation product known as MeFox has been identified.[2]

[Click to download full resolution via product page](#)

Caption: Simplified oxidative degradation pathway of 5-MTHF.

Experimental Protocols

Protocol 1: Stability Testing of 5-MTHF in Solution

This protocol is adapted from studies investigating the thermal and oxidative degradation of 5-MTHF.[\[1\]](#)

- Preparation of 5-MTHF-13C6 Solution:
 - Prepare a stock solution of 5-MTHF-13C6 in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The buffer should be prepared with high-purity water.
 - To study the effect of oxygen, the buffer can be purged with nitrogen or air for a defined period before dissolving the 5-MTHF-13C6.
- Incubation:
 - Aliquot the 5-MTHF-13C6 solution into amber vials to protect from light.
 - For studying the effect of oxygen, seal the vials after purging with the desired gas.
 - Place the vials in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature for a specified duration.
- Sample Analysis:
 - At predetermined time points, remove an aliquot of the solution.
 - Immediately analyze the sample for the concentration of 5-MTHF-13C6 and its degradation products using a validated analytical method such as HPLC or LC-MS/MS.

Protocol 2: HPLC Analysis of 5-MTHF-13C6 and Degradation Products

This is a general protocol based on methodologies described for 5-MTHF analysis.[\[6\]](#)[\[8\]](#)

- Chromatographic System:
 - HPLC system with a UV or fluorescence detector, or a mass spectrometer.

- Column:
 - Reversed-phase C18 column (e.g., Adsorbosphere™ HS C18, 150mm x 4.6mm, 3µm or Superspher 100RP18, 4µm).[3][8]
- Mobile Phase:
 - A common mobile phase is a gradient of acetonitrile in an acidic aqueous buffer (e.g., 33 mM phosphate buffer at pH 2.2 or 0.1 M acetic acid at pH 3.3).[6][8]
- Gradient Elution:
 - A typical gradient might start with 100% aqueous buffer and ramp up to a certain percentage of acetonitrile to elute the compounds.
- Detection:
 - UV Detection: Monitor at approximately 290 nm.[9]
 - Fluorescence Detection: Excitation at 290 nm and emission at 350 nm.[3]
 - Mass Spectrometry (MS): For 5-MTHF-13C6, monitor the specific mass-to-charge ratio (m/z) of the parent ion and its fragments. For example, for [13C6]5-CH₃H₄PteGlu, the [M-H]⁻ ion would be at m/z 464.[8]
- Quantification:
 - Generate a calibration curve using standards of known concentrations of 5-MTHF-13C6.
 - Quantify the degradation products by using their respective standards if available, or by monitoring the decrease in the peak area of the parent compound.

Recommended Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the handling and storage of 5-MTHF-13C6 to maintain its stability.

Recommended Handling and Storage Workflow for 5-MTHF-13C6

Long-Term Storage (Solid)

Store at <= -20°C
Protect from light (amber vial)
Inert atmosphere (N2 or Ar)
Protect from moisture

Retrieve from storage

Working Solution Preparation

Weigh solid under subdued light

Dissolve in deoxygenated buffer
(e.g., purged with N2)

Use solution promptly

Analysis

Analyze by HPLC or LC-MS/MS

[Click to download full resolution via product page](#)

Caption: Workflow for handling and storing 5-MTHF-13C6.

Conclusion

The stability of 5-MTHF-13C6 is critically dependent on proper storage and handling to prevent oxidative degradation. As a solid, it should be stored in a freezer, protected from light, air, and moisture. Solutions should be prepared fresh using deoxygenated solvents and used promptly. For quantitative analysis, HPLC and LC-MS/MS are the methods of choice, allowing for accurate measurement of the parent compound and its degradation products. By adhering to these guidelines, researchers can ensure the integrity of their 5-MTHF-13C6 samples and the reliability of their experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Certification and long-term stability monitoring of low-content folic acid and 5-methyltetrahydrofolate in human plasma certified reference material by isotope dilution ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products | SIELC Technologies [sielc.com]

- To cite this document: BenchChem. [Stability and Storage of 5-MTHF-13C6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15136499#stability-and-storage-conditions-for-5-mthf-13c6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com